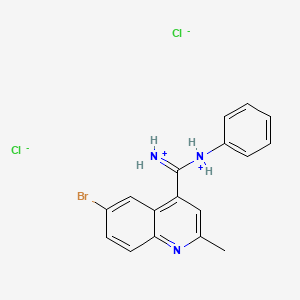
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C({14})H({17})FO(_{3}). It is characterized by the presence of an oxirane ring (epoxide) and a fluorophenyl group, making it a versatile molecule in synthetic chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-fluorophenylpropyl bromide and ethyl glycidate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromide with the ethyl glycidate under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of diols.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH(_{4})), converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH(_{4}) in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Diols: from oxidation.
Alcohols: from reduction.
Nitro derivatives: from nitration.
Applications De Recherche Scientifique
Chemistry
Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated aromatic ring can enhance binding affinity and specificity in drug design .
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The presence of the oxirane ring is crucial for its bioactivity .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism by which ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and reach intracellular targets
Propriétés
Numéro CAS |
78573-73-6 |
|---|---|
Formule moléculaire |
C14H17FO3 |
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17FO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
ZXVXHJADXUWSIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


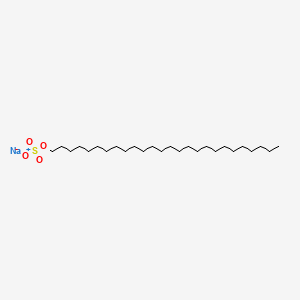

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
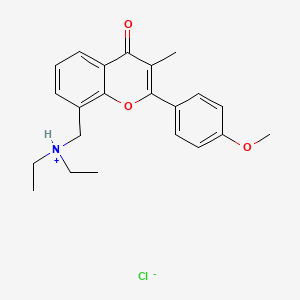
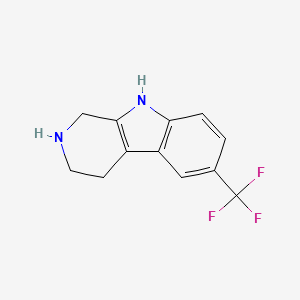
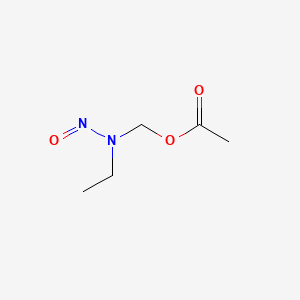
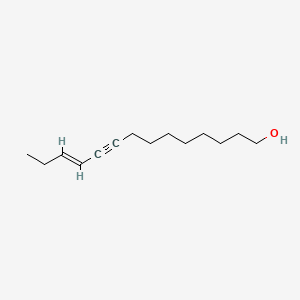
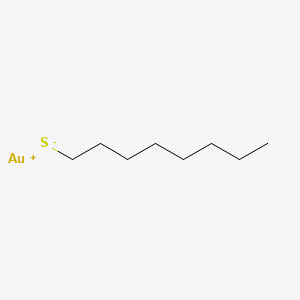
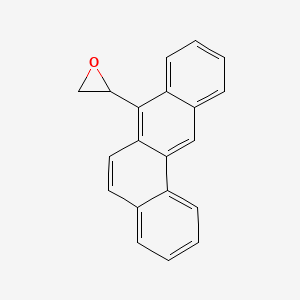
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

